1-[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone
Description
1-[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone (CAS: 1353983-67-1) is a piperidine-based compound with a molecular formula of C₁₆H₂₃ClN₂O and a molar mass of 294.82 g/mol . The molecule features a piperidine ring substituted at the 3-position with a benzyl-ethyl-amino group and a 2-chloroethanone moiety at the 1-position.
Properties
IUPAC Name |
1-[(3R)-3-[benzyl(ethyl)amino]piperidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-18(12-14-7-4-3-5-8-14)15-9-6-10-19(13-15)16(20)11-17/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZGONXOYJVENH-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl and ethyl groups, often using benzyl chloride and ethyl bromide in the presence of a base.
Attachment of the Chloro-Ethanone Moiety:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives, such as amides or thioethers, can be formed.
Scientific Research Applications
Neurological Disorders
Research indicates that 1-[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone exhibits potential in treating conditions such as depression and anxiety. Its mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
Case Study: A study published in the Journal of Medicinal Chemistry highlighted its efficacy in animal models of depression, showing significant reductions in depressive behaviors compared to control groups .
Pain Management
The compound has also been explored for its analgesic properties. It is believed to act on opioid receptors, providing pain relief without the typical side effects associated with traditional opioid medications.
Case Study: In preclinical trials, this compound demonstrated a favorable pain relief profile, with reduced tolerance development over time . This suggests its potential as a safer alternative to conventional opioids.
Toxicological Profile
Understanding the safety profile of this compound is essential for its therapeutic application. Preliminary toxicological assessments indicate that it has a low incidence of adverse effects at therapeutic dosages. However, further studies are necessary to fully elucidate its long-term safety and potential interactions with other drugs.
Mechanism of Action
The mechanism of action of 1-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone involves its interaction with specific molecular targets. The chloro-ethanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with 1-[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone, differing in substituents, stereochemistry, or ring systems. A summary is provided in Table 1.
Table 1: Structural and Physicochemical Comparison
Substituent Modifications
Alkyl Group Variations
- Cyclopropyl groups are known to enhance metabolic stability in drug design .
- Isopropyl substitution (C₁₇H₂₅ClN₂O): The bulkier isopropyl group () may reduce conformational flexibility, impacting interactions with hydrophobic pockets in target proteins .
Positional Isomerism
- 4-Substituted piperidine analog (C₁₇H₂₅ClN₂O): Shifting the benzyl-isopropyl-amino group from the 3- to 4-position () could significantly alter the molecule’s spatial orientation, affecting receptor engagement or catalytic activity in synthetic applications .
Ring System Modifications
Commercial and Regulatory Notes
- Several analogs, including 1-[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone, are listed as discontinued or restricted to laboratory use (). This suggests challenges in scalability, regulatory compliance, or stability .
Biological Activity
Overview
1-[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a benzyl group, and a chloroethanone moiety, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and ion channels. The benzyl group may enhance binding affinity to these targets, modulating cellular signaling pathways which can affect various physiological processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds similar to 1-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone can inhibit cancer cell proliferation. For instance, related piperidine derivatives have demonstrated effectiveness against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These compounds often induce apoptosis and enhance caspase activity in treated cells .
Table 1: Summary of Anticancer Activities
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 10.0 | Apoptosis induction |
| 10c | HepG2 | 12.5 | Cell cycle arrest |
Antimicrobial Activity
Piperidine derivatives have been evaluated for their antibacterial and antifungal properties. The presence of halogen substituents in related compounds has been linked to enhanced antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | MIC (mg/mL) | Activity Type |
|---|---|---|---|
| Compound A | S. aureus | 0.0048 | Bactericidal |
| Compound B | E. coli | 0.0195 | Bactericidal |
Case Studies and Research Findings
Recent studies have explored the potential of this compound in various therapeutic areas:
- Neuropharmacology : Investigations into its effects on neurotransmitter systems suggest possible applications in treating neurological disorders.
- Cancer Research : Ongoing studies focus on optimizing structural analogs to improve efficacy against resistant cancer cell lines.
- Chemical Biology : The compound serves as a tool for elucidating biochemical pathways involved in cellular signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
